4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol

描述

Systematic IUPAC Nomenclature and Molecular Formula Analysis

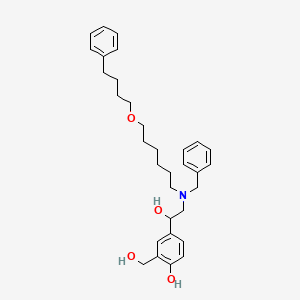

The compound’s IUPAC name, 4-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol , systematically describes its molecular framework. Breaking down the nomenclature:

- 4-[...]phenol : Indicates a phenolic ring substituted at the 4-position.

- 2-(hydroxymethyl) : A hydroxymethyl group at the 2-position of the phenolic ring.

- 1-hydroxyethyl : A hydroxyethyl chain at the 1-position of the ethyl backbone.

- benzyl-[6-(4-phenylbutoxy)hexyl]amino : A tertiary amine linked to a benzyl group and a hexyl chain terminated by a 4-phenylbutoxy substituent.

The molecular formula C₃₂H₄₃NO₄ (molecular weight: 505.7 g/mol) reflects 32 carbon atoms, 43 hydrogens, one nitrogen, and four oxygen atoms. Key structural features include:

- Aromatic systems : Two benzene rings (phenol and benzyl groups).

- Ether linkage : A butoxy group connecting the hexyl chain to a phenyl group.

- Hydrophilic moieties : Phenolic hydroxyl, hydroxymethyl, and secondary alcohol groups.

Table 1: Elemental Composition

| Element | Count |

|---|---|

| Carbon | 32 |

| Hydrogen | 43 |

| Nitrogen | 1 |

| Oxygen | 4 |

Comparatively, β₂-agonists like salmeterol (C₂₅H₃₇NO₄) share the ethanolamine backbone but lack the extended hexyl-benzyl-ether side chain, highlighting this compound’s unique lipophilic character.

属性

IUPAC Name |

4-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43NO4/c34-26-30-23-29(18-19-31(30)35)32(36)25-33(24-28-16-7-4-8-17-28)20-10-1-2-11-21-37-22-12-9-15-27-13-5-3-6-14-27/h3-8,13-14,16-19,23,32,34-36H,1-2,9-12,15,20-22,24-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBZOLRRKRHSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCN(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697158 | |

| Record name | 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934842-69-0 | |

| Record name | 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

Alkylation: : Introduction of the benzyl group through a nucleophilic substitution reaction.

Amination: : Incorporation of the amino group via reductive amination.

Ether Formation: : The phenylbutoxy group is attached through a Williamson ether synthesis.

Final Coupling: : The hexyl chain is introduced using an organometallic coupling reaction.

The reaction conditions often require carefully controlled environments, such as inert atmospheres, specific solvents (e.g., anhydrous conditions), and catalysts like palladium or copper complexes.

Industrial Production Methods

On an industrial scale, the production may involve automated synthesisers and large reactors to manage the multi-step processes. Techniques such as continuous flow synthesis might be employed to enhance yield and reduce reaction times.

化学反应分析

Types of Reactions

Oxidation: : The phenolic and hydroxymethyl groups can undergo oxidation to form quinones and aldehydes, respectively.

Reduction: : The compound can be reduced to modify the hydroxyethyl and phenylbutoxy groups.

Substitution: : The benzyl and amino groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide.

Reduction: : Lithium aluminium hydride, hydrogenation over palladium catalyst.

Substitution: : Alkyl halides, acids, bases (e.g., sodium hydroxide, hydrochloric acid).

Major Products

Oxidation: Quinones, aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various alkylated and aminated products.

科学研究应用

Pharmacological Applications

Asthma and COPD Treatment

Salmeterol is primarily utilized for its bronchodilator properties, providing relief from bronchospasm associated with asthma and COPD. It works by selectively binding to beta-2 adrenergic receptors in the airway smooth muscle, leading to relaxation and dilation of the airways. This action helps reduce symptoms such as wheezing, coughing, and shortness of breath .

Combination Therapies

Salmeterol is often combined with corticosteroids (e.g., fluticasone) to enhance therapeutic efficacy. This combination not only improves lung function but also reduces the frequency of exacerbations in patients with persistent asthma or COPD .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of Salmeterol involves several key intermediates, including 4-(6-(4-phenylbutoxy)hexyl)benzenemethanamine. The process typically includes the following steps:

- Formation of the Amine Intermediate : N-benzyl-6-(4-phenylbutoxy)hexan-1-amine is synthesized through a multi-step reaction involving commercially available precursors.

- Coupling Reactions : The amine intermediate undergoes coupling with various benzoate derivatives to produce Salmeterol .

Chemical Structure

The molecular formula for Salmeterol is , indicating a complex structure that contributes to its pharmacological activity. The presence of the phenolic hydroxyl group enhances its binding affinity to beta-2 receptors .

Case Studies and Research Findings

Clinical Efficacy Studies

Numerous clinical trials have demonstrated Salmeterol's effectiveness in improving lung function and reducing asthma exacerbations. For instance:

- A study published in The New England Journal of Medicine reported that patients using Salmeterol showed significant improvements in forced expiratory volume (FEV1) compared to those on placebo .

- Long-term studies indicate that Salmeterol reduces nighttime symptoms and improves overall quality of life for patients with asthma .

Safety Profile

Research has also focused on the safety profile of Salmeterol. While generally well-tolerated, some studies have noted an increased risk of severe asthma exacerbations when used without inhaled corticosteroids, highlighting the importance of combination therapy for optimal safety and efficacy .

Future Directions in Research

Ongoing research aims to explore new formulations and delivery methods for Salmeterol, including:

作用机制

The compound interacts with molecular targets such as enzymes and receptors, often by mimicking or inhibiting natural substrates. Its hydroxyl and amino groups allow it to form hydrogen bonds and other interactions, disrupting normal biological processes.

相似化合物的比较

Structural Analogues and Pharmacological Activity

Key Observations:

Side Chain Modifications :

- The 6-(4-phenylbutoxy)hexyl group in the target compound and salmeterol enhances lipophilicity, prolonging receptor binding compared to shorter chains in albuterol derivatives .

- Vilanterol’s dichlorobenzyl ether substituent improves metabolic stability, contributing to its 24-hour duration .

Receptor Binding and Selectivity: The benzyl group in the target compound may reduce β2-selectivity compared to vilanterol’s dichlorophenyl group, which minimizes off-target effects . Salmeterol’s phenylbutoxyhexylamino chain facilitates anchoring to the receptor’s exosite, enabling sustained activity .

Duration of Action :

- The target compound’s phenylbutoxyhexyl chain likely confers intermediate duration (12–24 hours), positioning it between salmeterol (12 hours) and vilanterol (24 hours) .

生物活性

The compound 4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol , often referred to in literature as a derivative of Salmeterol , is a long-acting beta-2 adrenergic receptor agonist. It is primarily utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activities, focusing on its pharmacological effects, mechanism of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C25H37NO4

- CAS Number : 89365-50-4

Salmeterol acts as a selective agonist for the beta-2 adrenergic receptors located in bronchial smooth muscle. Upon binding, it stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels, which leads to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is crucial for alleviating symptoms associated with asthma and COPD.

Pharmacological Effects

- Bronchodilation : Salmeterol provides prolonged bronchodilation, making it effective for patients requiring long-term control of asthma symptoms.

- Anti-inflammatory Properties : Beyond its role as a bronchodilator, Salmeterol exhibits anti-inflammatory effects by inhibiting the release of inflammatory mediators from mast cells and eosinophils.

Case Studies and Research Findings

Several studies have investigated the biological activity of Salmeterol and its derivatives:

| Study | Findings |

|---|---|

| Study 1 : Long-term efficacy of Salmeterol | Demonstrated significant improvement in lung function and reduction in nighttime asthma symptoms over a 12-week period. |

| Study 2 : Comparative analysis with other bronchodilators | Salmeterol showed superior efficacy in maintaining airway dilation compared to short-acting beta agonists (SABAs). |

| Study 3 : Safety profile assessment | Reported a favorable safety profile with minimal side effects, primarily related to cardiovascular stimulation at high doses. |

In Vitro and In Vivo Studies

In vitro studies have shown that Salmeterol effectively inhibits the proliferation of certain cancer cell lines, indicating potential anti-cancer properties. For example:

- MTT Assay Results : Evaluated the cytotoxic effects on human pancreatic cancer cells, showing significant inhibition of cell growth at varying concentrations.

Summary of Findings

- Cytotoxicity : Salmeterol exhibited dose-dependent cytotoxic effects in cancer cell lines.

- Mechanistic Insights : Studies suggest that the compound may induce apoptosis through caspase activation pathways.

常见问题

Q. Answer :

- Column selection : C18 columns with 3.5 µm particle size provide optimal resolution for polar aromatic amines .

- Mobile phase : Gradient elution with 0.1% formic acid in water/acetonitrile improves peak symmetry and reduces tailing .

- Detection : UV detection at 254 nm (for aromatic groups) coupled with charged aerosol detection (CAD) for non-chromophoric impurities .

- System suitability : Validate with reference standards of known impurities (e.g., des-benzyl or over-alkylated byproducts) .

Advanced Question: What experimental designs are recommended for studying receptor-binding interactions?

Q. Answer :

- Radioligand displacement assays : Use tritiated analogs (e.g., ³H-labeled compound) to measure binding affinity (Kd) for target receptors .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify real-time binding kinetics (kon/koff) with purified receptors .

- Molecular docking simulations : Compare binding poses with structurally related agonists/antagonists to identify critical interactions (e.g., hydrogen bonding with the hydroxymethyl group) .

- In vitro functional assays : Measure cAMP production or calcium flux in cell lines expressing the receptor to assess efficacy .

Advanced Question: How can environmental stability and degradation pathways be evaluated?

Q. Answer :

- Hydrolytic stability studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS to identify hydrolytic cleavage sites (e.g., ether or amine bonds) .

- Photodegradation assays : Expose to UV light (λ = 254–365 nm) and quantify photoproducts (e.g., oxidized benzyl groups) .

- Biotransformation screening : Use liver microsomes or recombinant CYP450 enzymes to predict metabolic pathways (e.g., hydroxylation or N-dealkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。